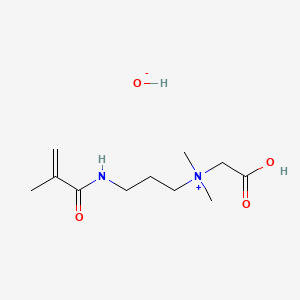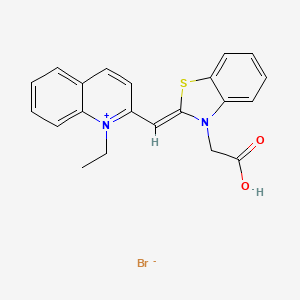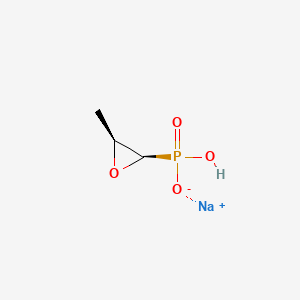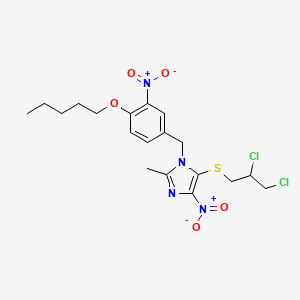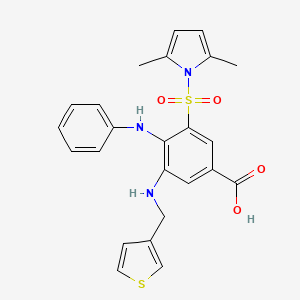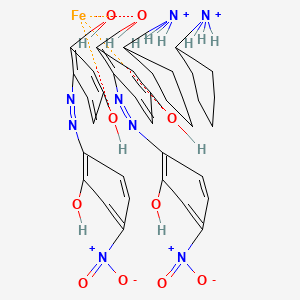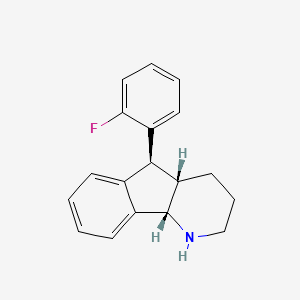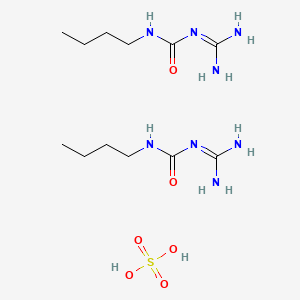
Urea, 1-amidino-3-butyl-, hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylguanylurea semisulfate is a chemical compound with the molecular formula C6H16N4O2S It is a derivative of guanylurea, which is known for its applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylguanylurea semisulfate typically involves the reaction of n-butylamine with guanylurea in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
n-Butylamine+Guanylurea+Sulfuric Acid→n-Butylguanylurea semisulfate
The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product. Industrial production methods may involve scaling up this reaction using large reactors and continuous flow processes to achieve higher efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
n-Butylguanylurea semisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert n-Butylguanylurea semisulfate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
n-Butylguanylurea semisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: n-Butylguanylurea semisulfate is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of n-Butylguanylurea semisulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Butylguanylurea semisulfate include:
- Guanylurea
- n-Butylurea
- n-Butylguanidine
Uniqueness
n-Butylguanylurea semisulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
102434-01-5 |
|---|---|
Fórmula molecular |
C12H30N8O6S |
Peso molecular |
414.49 g/mol |
Nombre IUPAC |
1-butyl-3-(diaminomethylidene)urea;sulfuric acid |
InChI |
InChI=1S/2C6H14N4O.H2O4S/c2*1-2-3-4-9-6(11)10-5(7)8;1-5(2,3)4/h2*2-4H2,1H3,(H5,7,8,9,10,11);(H2,1,2,3,4) |
Clave InChI |
PBOVVFPNJXAMHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N=C(N)N.CCCCNC(=O)N=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


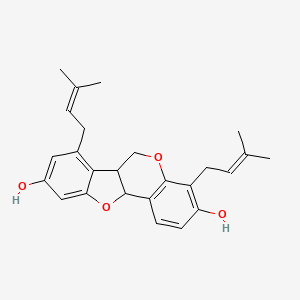
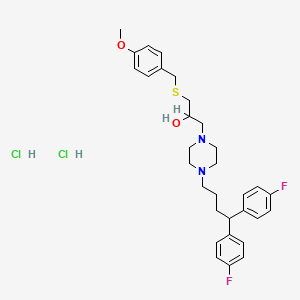
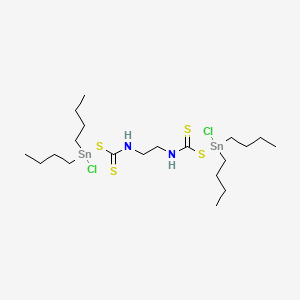
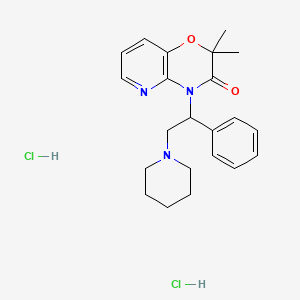
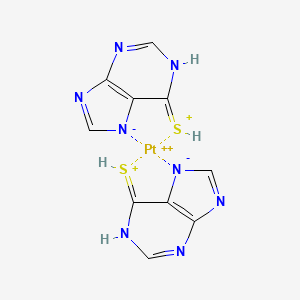
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
